molecular formula C10H12BrNO2S B6276530 (5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone CAS No. 2763754-80-7

(5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone

Cat. No.: B6276530
CAS No.: 2763754-80-7
M. Wt: 290.2
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Description

(5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and prop-2-en-1-amine.

    Formation of the Imino Group: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with prop-2-en-1-amine under acidic or basic conditions to form the imino group.

    Introduction of the Lambda6-Sulfanone Moiety: The imino compound is then treated with a sulfur-containing reagent, such as sulfur dichloride, to introduce the lambda6-sulfanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cellular metabolism or signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (5-bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone: shares similarities with other sulfanone derivatives, such as (5-chloro-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone and (5-fluoro-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone.

Uniqueness

    Unique Properties: The presence of the bromine atom and the specific arrangement of functional groups confer unique chemical reactivity and biological activity to this compound, distinguishing it from other similar compounds.

Properties

CAS No.

2763754-80-7

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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